4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used in pharmaceuticals and organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrimidinyl Core: The pyrimidinyl core is often synthesized through a condensation reaction between a suitable amine and a β-diketone.
Introduction of the Chloro Group: The chloro group at the 2-position of the pyrimidinyl core is introduced via halogenation reactions.
Piperazine Formation: The piperazine ring is formed by reacting the chloro-pyrimidinyl compound with a suitable amine source.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butanol to form the tert-butyl ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce nitro groups or other oxidized functionalities.
Substitution: Substitution reactions can be employed to replace functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as sodium azide (NaN3) or halides.
Major Products Formed:
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Reduced products can include amines or alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: It serves as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
4-(2-Chloro-pyrimidin-4-yl)-phenyl-methanol
3-(2-Chloro-pyrimidin-4-yl)-phenyl-methanol
4-(2-Chloro-pyrimidin-4-yl)-piperazine-1-carboxylic acid tert-butyl ester
Uniqueness: 4-(2-Chloro-pyrimidin-4-yl)-2-methyl-piperazine-1-carboxylic acid tert-butyl ester is unique due to its specific structural features, such as the presence of the methyl group on the piperazine ring and the tert-butyl ester group. These features can influence its reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
tert-butyl 4-(2-chloropyrimidin-4-yl)-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN4O2/c1-10-9-18(11-5-6-16-12(15)17-11)7-8-19(10)13(20)21-14(2,3)4/h5-6,10H,7-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITVZXUFYFLFDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C2=NC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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